2-((4-Amino-6-((furan-2-ylmethyl)amino)-5-nitropyrimidin-2-yl)amino)acetic acid
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Overview
Description
2-((4-Amino-6-((furan-2-ylmethyl)amino)-5-nitropyrimidin-2-yl)amino)acetic acid is a complex organic compound that features a pyrimidine core substituted with amino, nitro, and furan-2-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-6-((furan-2-ylmethyl)amino)-5-nitropyrimidin-2-yl)amino)acetic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Amination: The amino groups are introduced via nucleophilic substitution reactions using appropriate amines.
Furan-2-ylmethyl Substitution: The furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction using furan-2-ylmethyl halides.
Final Coupling: The final step involves coupling the substituted pyrimidine with glycine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-Amino-6-((furan-2-ylmethyl)amino)-5-nitropyrimidin-2-yl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Amino derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-((4-Amino-6-((furan-2-ylmethyl)amino)-5-nitropyrimidin-2-yl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-Amino-6-((furan-2-ylmethyl)amino)-5-nitropyrimidin-2-yl)amino)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-nitropyrimidine: Similar structure but lacks the furan-2-ylmethyl and glycine moieties.
4-Amino-6-nitropyrimidine: Similar structure but lacks the furan-2-ylmethyl group.
2-Amino-4-(furan-2-ylmethyl)pyrimidine: Similar structure but lacks the nitro group.
Uniqueness
2-((4-Amino-6-((furan-2-ylmethyl)amino)-5-nitropyrimidin-2-yl)amino)acetic acid is unique due to the presence of both the furan-2-ylmethyl and glycine moieties, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-[[4-amino-6-(furan-2-ylmethylamino)-5-nitropyrimidin-2-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O5/c12-9-8(17(20)21)10(13-4-6-2-1-3-22-6)16-11(15-9)14-5-7(18)19/h1-3H,4-5H2,(H,18,19)(H4,12,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEFBMRFQCYPSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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